4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
描述
4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a synthetic small molecule characterized by an oxane (tetrahydropyran) core substituted with a meta-trifluoromethylphenylmethyl group at the 4-position. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.
属性
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;/h1-3,8H,4-7,9,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPNJVFFBNIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The compound, 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride, is an aromatic ether. It is structurally similar to (S)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Therefore, it is plausible that this compound may also target the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation.
Mode of Action
This inhibition increases the amount of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Biochemical Pathways
The compound likely affects the serotonergic pathway, given its potential role as a serotonin reuptake inhibitor. By increasing the concentration of serotonin in the synaptic cleft, it can enhance the downstream effects of serotonin signaling. These effects can include mood elevation and alleviation of depressive symptoms.
Pharmacokinetics
(S)-Fluoxetine is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine.
Result of Action
The compound’s potential action as a serotonin reuptake inhibitor would result in increased serotonin levels in the synaptic cleft. This increase can enhance serotonergic neurotransmission, potentially leading to mood elevation and alleviation of depressive symptoms. Additionally, some derivatives of this compound have shown significant analgesic activity.
生物活性
4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride, with the molecular formula C12H15ClF3NO and CAS number 1380300-52-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 281.7 g/mol
-
Molecular Structure :
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of quinoxaline, which share structural motifs, have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7 .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative | HCT-116 | 1.9 |
| Quinoxaline Derivative | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
This suggests that further exploration into the analogs of this compound could yield potent anticancer agents.
Antifungal Properties
The antifungal activity of related compounds has also been documented. For example, certain quinoxaline derivatives demonstrated protective activity against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than traditional antifungal agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation or survival. For instance, some studies suggest that compounds targeting phytoene desaturase (PDS) can disrupt essential metabolic processes in pathogens .
Case Studies
-
Anticancer Study :
A study investigating the effects of a related compound on cancer cell lines showed a substantial reduction in cell viability at concentrations as low as 1.9 µg/mL for HCT-116 cells. This indicates a promising avenue for developing new anticancer therapies based on structural analogs of this compound. -
Antifungal Activity :
Research into antifungal agents has revealed that derivatives can exhibit significant activity against various fungal species, suggesting that similar mechanisms may be applicable to this compound.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C12H15ClF3NO
- Molecular Weight : 281.7 g/mol
- CAS Number : 1380300-52-6
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development. The oxan-4-amine structure provides additional functional properties that can be exploited in various synthetic pathways.
Pharmaceutical Applications
-
Drug Development :
- The compound's structural characteristics suggest potential use as a lead compound in developing new pharmaceuticals targeting various diseases. Its ability to modify biological pathways can be explored for therapeutic interventions.
-
Biological Activity Studies :
- Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties. Investigating the interactions of 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride with biological targets could reveal its therapeutic potential.
-
Synthesis of Derivatives :
- The chemical reactivity of the compound allows for the synthesis of derivatives that may have enhanced or modified biological activities. This can lead to the development of analogs with improved efficacy or reduced side effects.
Case Study 1: Interaction with Protein Kinases
A study focused on the interaction of similar trifluoromethyl-substituted amines with protein kinases demonstrated their potential as inhibitors. The introduction of the trifluoromethyl group was found to enhance binding affinity, suggesting that this compound could serve as a scaffold for developing kinase inhibitors.
Case Study 2: Metabolic Stability Assessment
Research assessing the metabolic stability of various amine compounds highlighted the role of trifluoromethyl groups in enhancing bioavailability. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, warranting further investigation into its therapeutic applications.
Potential Research Areas
-
Anticancer Research :
- Given the structural similarities to known anticancer agents, exploring its effects on cancer cell lines could yield promising results.
-
Neurological Disorders :
- The compound’s ability to penetrate the blood-brain barrier due to its lipophilicity makes it a candidate for research into treatments for neurological disorders.
-
Synthetic Methodology :
- Developing new synthetic routes to produce this compound and its derivatives can provide insights into more efficient manufacturing processes in medicinal chemistry.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Simple amine structure | Focus on benzyl substitution effects |
| 2-(Trifluoromethyl)aniline | Aniline derivative | Used primarily in dyes |
| 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine | Incorporates a phenyl group | Enhances aromatic interactions |
The comparison illustrates how this compound stands out due to its unique oxane structure combined with an amine functionality, potentially providing distinct pharmacological properties not observed in simpler analogs.
相似化合物的比较
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound provides greater metabolic stability and lipophilicity compared to fluorine (-F) or chlorine (-Cl) substituents .
- Electron-Donating Groups : Methoxy (-OCH₃) substituents (e.g., in 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride) reduce metabolic stability due to susceptibility to oxidative degradation .
Positional Effects: Meta vs. Para: The meta-CF₃ group in the target compound may offer optimal spatial arrangement for receptor binding compared to para-substituted analogs (e.g., 4-fluorophenyl derivative) .
Hybrid Substituents :
- Compounds like 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride incorporate both fluorine and oxygen, balancing lipophilicity and polarity for improved solubility .
Pharmacological Implications
- CNS Targets : The oxane core and aromatic substituents resemble Xaliproden hydrochloride (), a 5-HT₁A agonist, implying possible central nervous system activity .
- Antimicrobial Potential: Chlorinated analogs (e.g., 3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride) may exhibit enhanced antimicrobial activity due to increased lipophilicity .
准备方法
Catalytic Hydrogenation of 4-Hydrazinotetrahydropyran Hydrochloride
This method employs palladium on carbon (Pd/C) under hydrogen gas to reduce 4-hydrazinotetrahydropyran hydrochloride to 4-aminotetrahydropyran hydrochloride.
Reaction Conditions :
- Substrate : 4-Hydrazinotetrahydropyran hydrochloride (30.0 g, 158.7 mmol)
- Catalyst : 5% Pd/C (3.0 g, 0.70 mmol Pd)
- Solvent : Ethanol (150 mL)
- Temperature : 75°C
- Pressure : 0.1 MPa H₂
- Time : 24 hours
Outcomes :
This method is scalable to industrial volumes, as demonstrated by a 20 L batch producing 788.9 g of 4-aminotetrahydropyran hydrochloride at 50% isolation yield.
Copper(I)-Mediated Reduction
An alternative approach uses copper(I) oxide (Cu₂O) in ethanol under milder conditions:
Reaction Conditions :
- Substrate : 4-Hydrazinotetrahydropyran hydrochloride (1.0 g, 5.55 mmol)
- Catalyst : Cu₂O (1.5 g, 10 mmol)
- Base : 1 M NaOH (1.2 mL, 1.20 mmol)
- Solvent : Ethanol (6.2 mL)
- Temperature : 65°C
- Time : 1 hour
Outcomes :
While less efficient than Pd/C, this method avoids hydrogen gas, enhancing safety in small-scale syntheses.
Functionalization with the 3-(Trifluoromethyl)phenyl Group
Introducing the 3-(trifluoromethyl)phenyl moiety to the oxan-4-amine core requires reductive amination or nucleophilic substitution .
Reductive Amination of 3-(Trifluoromethyl)benzaldehyde
This one-pot strategy combines 4-aminotetrahydropyran hydrochloride with 3-(trifluoromethyl)benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃):
Reaction Conditions :
- Amine : 4-Aminotetrahydropyran hydrochloride (0.26 g, 2.6 mmol)
- Aldehyde : 3-(Trifluoromethyl)benzaldehyde (2.6 mmol)
- Reducing Agent : NaBH(OAc)₃ (0.58 g, 2.8 mmol)
- Solvent : Dichloromethane (25 mL)
- Temperature : 20°C
- Time : 2 hours
Outcomes :
Nucleophilic Substitution with 3-(Trifluoromethyl)benzyl Halides
Reacting 4-aminotetrahydropyran with 3-(trifluoromethyl)benzyl bromide in the presence of a base offers an alternative route:
Reaction Conditions :
- Amine : 4-Aminotetrahydropyran hydrochloride (2.6 mmol)
- Electrophile : 3-(Trifluoromethyl)benzyl bromide (2.8 mmol)
- Base : Triethylamine (1.3 g, 6.81 mmol)
- Solvent : Tetrahydrofuran (10 mL)
- Temperature : Room temperature
- Time : 5 hours
Outcomes :
- Yield : 97% (1.4 g).
- Advantage : High efficiency and minimal byproducts due to the stability of benzyl halides.
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt for improved stability and crystallinity.
Procedure :
- Dissolve the crude amine in n-butyl alcohol.
- Add concentrated HCl (12 M) stoichiometrically.
- Concentrate under reduced pressure to precipitate the hydrochloride salt.
Optimization :
- Solvent Choice : n-Butyl alcohol facilitates azeotropic removal of water, enhancing crystal purity.
- Acid Stoichiometry : A 1:1 molar ratio of amine to HCl prevents over-acidification.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Scalability | Safety Considerations |
|---|---|---|---|---|
| Catalytic Hydrogenation | 72% | 24 h | Industrial | Requires H₂ handling |
| Copper(I) Reduction | 50% | 1 h | Lab-scale | Avoids H₂, lower efficiency |
| Reductive Amination | 59% | 2 h | Lab-scale | Mild conditions, minimal byproducts |
| Nucleophilic Substitution | 97% | 5 h | Industrial | High efficiency, stable intermediates |
Characterization and Quality Control
Critical analytical data for 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride include:
Industrial-Scale Production Insights
A 20 L batch protocol highlights key considerations:
- Catalyst Recovery : Raney nickel filtration and reuse reduce costs.
- Azeotropic Drying : n-Butyl alcohol/water azeotrope ensures anhydrous conditions.
- Crystallization : Gradual cooling to -5°C yields needle-like crystals with 99% purity.
常见问题
Q. Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the oxane ring, trifluoromethyl group, and amine proton environments. For example, the trifluoromethyl group shows a distinct -NMR peak at ~-60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] at m/z 295.73) and fragmentation patterns.
- XRD (if crystalline) : Resolves stereochemistry and confirms the hydrochloride salt formation .
Basic: What are the solubility and stability profiles under experimental conditions?
Q. Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt and trifluoromethyl group. Limited solubility in water (<1 mg/mL at 25°C) .
- Stability : Store desiccated at 2–8°C. Degrades under prolonged light exposure or high humidity, forming hydrolyzed byproducts (monitor via FTIR for C-F bond integrity) .
Advanced: How does the 3-trifluoromethyl substitution impact biological activity compared to 2- or 4-substituted analogs?
Q. Methodological Answer :
- Regiochemical Effects : The 3-substitution creates steric hindrance, altering binding affinity to targets like GPCRs or enzymes. Compare IC values across isomers using radioligand binding assays .
- Lipophilicity : Measure logP (e.g., shake-flask method) to show the 3-substituted isomer has higher membrane permeability than 4-substituted analogs .
- Case Study : In serotonin receptor studies, 3-substitution reduced off-target activity by 40% compared to 2-substituted derivatives .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability. The trifluoromethyl group reduces oxidation susceptibility .
- Docking Studies : Use AutoDock Vina to model binding to targets like monoamine transporters. The oxane ring’s conformation enhances van der Waals interactions .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >80%) and blood-brain barrier penetration (logBB >0.3) .
Advanced: How to resolve contradictions in reported solubility or reactivity data?
Q. Methodological Answer :
- Purity Verification : Conflicting solubility data may arise from impurities. Use preparative HPLC to isolate the compound, then re-test in standardized buffers .
- Reactivity Analysis : If discrepancies exist in nucleophilic substitution rates, conduct kinetic studies under controlled conditions (e.g., varying pH, temperature). For example, the trifluoromethyl group’s electron-withdrawing effect accelerates SNAr reactions at pH >9 .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives?
Q. Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with (+)- or (-)-tartaric acid. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to achieve >90% ee .
Advanced: How to design SAR studies for this compound in CNS drug discovery?
Q. Methodological Answer :
- Structural Modifications : Synthesize analogs with varying oxane ring sizes (e.g., oxolane vs. oxepane) and measure affinity for dopamine receptors via SPR .
- Pharmacophore Mapping : Identify critical motifs (e.g., amine, trifluoromethyl) using QSAR models. Replace the oxane ring with piperidine to assess conformational flexibility .
Advanced: What analytical methods quantify trace impurities in bulk synthesis?
Q. Methodological Answer :
- LC-MS/MS : Detect hydrolyzed byproducts (e.g., 3-(trifluoromethyl)benzyl alcohol) at ppm levels using a C18 column and ESI ionization .
- Elemental Analysis : Confirm stoichiometry of Cl in the hydrochloride salt (theoretical Cl%: 12.0%) .
Advanced: How to validate target engagement in vitro and in vivo?
Q. Methodological Answer :
- In Vitro : Use fluorescent probes (e.g., BODIPY-conjugated analogs) for cellular uptake studies in neuronal cell lines.
- In Vivo : Perform PET imaging with -labeled derivatives to track brain penetration in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
